molecular formula C13H12F6O2 B575956 Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate CAS No. 184969-50-4

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate

Cat. No.: B575956
CAS No.: 184969-50-4
M. Wt: 314.227
InChI Key: FTRWJHVGKYNKFC-UHFFFAOYSA-N
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Description

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate typically involves the esterification of 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid.

    Reduction: 3-[3,5-bis(trifluoromethyl)phenyl]propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 3-[3,5-dichlorophenyl]propanoate: Similar structure but with dichloro groups instead of trifluoromethyl groups.

    Ethyl 3-[3,5-dimethylphenyl]propanoate: Contains dimethyl groups instead of trifluoromethyl groups.

    Ethyl 3-[3,5-difluorophenyl]propanoate: Features difluoro groups instead of trifluoromethyl groups.

Uniqueness: Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6O2/c1-2-21-11(20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRWJHVGKYNKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700699
Record name Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184969-50-4
Record name Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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